1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Description
1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (CAS: 511237-52-8, molecular formula: C₂₅H₂₆N₂O₅S, molecular weight: 466.55 g/mol) is a piperidine-4-carboxamide derivative featuring a toluenesulfonyl group at the 1-position and a 4-phenoxyphenyl substituent on the carboxamide nitrogen. Its storage requires dry, sealed conditions at 2–8°C, with hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-19-7-13-24(14-8-19)32(29,30)27-17-15-20(16-18-27)25(28)26-21-9-11-23(12-10-21)31-22-5-3-2-4-6-22/h2-14,20H,15-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLTMZRXFHIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-phenoxyphenylamine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Pathway Modulation: The compound could modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
a. 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 433699-34-4)
- Structure: The amide nitrogen is linked to a 2-phenylethyl group instead of 4-phenoxyphenyl.
- The phenethyl group may enhance lipophilicity, favoring membrane permeability but reducing aqueous stability .
b. 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 591226-92-5)
- Structure : The sulfonyl group is substituted with a fluorine atom at the para position.
- This could enhance binding affinity to targets requiring polar interactions .
Piperidine-4-Carboxamides with Heterocyclic Modifications
a. N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structure : The sulfonyl group is replaced with a trifluoromethylpyrimidine moiety.
- Such modifications are common in kinase inhibitors, suggesting divergent biological targets compared to the sulfonamide-based target compound .
b. (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : A naphthalene group replaces the sulfonyl substituent, and the amide is linked to a fluorobenzyl group.
- Impact : The bulky naphthalene group may sterically hinder target binding but improve hydrophobic interactions. The fluorobenzyl group could enhance blood-brain barrier penetration, as seen in CNS-targeting agents .
a. 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (Compounds 5–24)
- Structure : Features a sulfamoylbenzoyl group instead of toluenesulfonyl.
- Biological Data :
- Impact : The sulfamoyl group enhances hydrogen-bonding capacity, critical for enzyme inhibition. Para-substituted methoxy groups improve synthetic yields and potency compared to ortho-substituted analogs.
Biological Activity
1-(4-Methylbenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide, also referred to as PMSA, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of PMSA, highlighting its effects on tumor cells, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of PMSA is characterized by the presence of a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a 4-phenoxyphenyl group. This unique configuration is believed to contribute to its biological properties.
PMSA has been shown to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. The compound's mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, which plays a crucial role in cellular responses to oxidative stress.
Key Findings:
- Inhibition of Tumor Cell Proliferation : PMSA significantly inhibits the proliferation of various tumor cell lines, including SKOV3 and 22RV1. This was demonstrated through MTT assays and colony formation assays, where treated cells exhibited reduced growth rates compared to controls .
- Induction of Ferroptosis : The compound triggers ferroptosis in tumor cells by increasing reactive oxygen species (ROS) levels and malondialdehyde (MDA) production. These changes indicate heightened lipid peroxidation, a hallmark of ferroptotic cell death .
- Downregulation of Key Proteins : PMSA treatment resulted in decreased expression levels of SLC7A11/XCT, NRF2, and GPX4 proteins. The reduction in GPX4 is particularly significant as it is a critical regulator of ferroptosis .
Case Studies
Several studies have investigated the biological activity of PMSA:
-
Study on Tumor Cell Lines :
- Objective : To assess the effects of PMSA on tumor cell proliferation and migration.
- Methods : MTT assays for proliferation, scratch assays for migration assessment.
- Results : PMSA significantly inhibited both proliferation and migration in treated tumor cells. The study concluded that PMSA could be a potential candidate for anti-tumor drug development due to its ability to induce ferroptosis .
-
Molecular Docking Studies :
- Objective : To explore the binding interactions between PMSA and NRF2.
- Findings : Molecular docking revealed that PMSA binds effectively to NRF2, inhibiting its function and thereby promoting ferroptosis in cancer cells. This competitive binding leads to the dissociation of KEAP1 from the KEAP1-NRF2 complex .
Data Summary
The following table summarizes key data on the biological activity of PMSA:
| Biological Activity | Observations |
|---|---|
| Tumor Cell Proliferation | Significant inhibition observed (MTT assay) |
| Migration | Reduced migration in scratch assays |
| Ferroptosis Induction | Increased ROS and MDA levels |
| Protein Expression | Downregulation of SLC7A11/XCT, NRF2, GPX4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
